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Compound of Interest

Compound Name: 1,4-Pentadien-3-one

Cat. No.: B1670793 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-
Pentadien-3-one (also known as divinyl ketone), a molecule of significant interest in organic

synthesis. Due to the limited availability of complete, published spectroscopic data for the

parent compound, this guide also includes detailed data for the well-characterized derivative,

(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one, to serve as a valuable reference.

Spectroscopic Data of 1,4-Pentadien-3-one (Divinyl
Ketone)
Direct spectroscopic data for the parent 1,4-Pentadien-3-one is not extensively published.

However, mass spectrometry and infrared spectroscopy data are available and summarized

below.

Mass Spectrometry
The electron ionization mass spectrum of 1,4-Pentadien-3-one is characterized by a primary

fragmentation pattern that reflects its molecular structure.

Table 1: Mass Spectrometry Data for 1,4-Pentadien-3-one
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m/z Relative Intensity Putative Fragment

55 Top Peak [C₃H₃O]⁺ or [C₄H₇]⁺

27 2nd Highest [C₂H₃]⁺

54 3rd Highest [C₄H₆]⁺

Data sourced from PubChem CID 543199.[1]

Infrared (IR) Spectroscopy
A vapor phase infrared spectrum of 1,4-Pentadien-3-one is available, though detailed peak

assignments are not extensively documented in readily accessible literature. The characteristic

absorptions would be expected in the regions of C=O stretching (around 1700-1680 cm⁻¹) and

C=C stretching (around 1640-1620 cm⁻¹).

Spectroscopic Data of (1E,4E)-1,5-Diphenyl-1,4-
pentadien-3-one
The spectroscopic data for the diphenyl derivative is well-documented and provides a useful

analogue for understanding the spectral characteristics of the pentadienone core.

¹H NMR Spectroscopy
The ¹H NMR spectrum of (1E,4E)-1,5-diphenyl-1,4-pentadien-3-one in CDCl₃ shows

characteristic signals for the olefinic and aromatic protons.

Table 2: ¹H NMR Data for (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.71 d 2H

Hα (protons on the

double bond adjacent

to the phenyl groups)

7.59 m 4H
Aromatic protons

(ortho)

7.49 - 7.27 m 6H
Aromatic protons

(meta, para)

7.08 d 2H

Hβ (protons on the

double bond adjacent

to the carbonyl group)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and spectrometer frequency.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Table 3: ¹³C NMR Data for (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one

Chemical Shift (ppm) Assignment

~189 C=O (Ketone)

~143 Cα (Olefinic, adjacent to phenyl)

~135 Aromatic (quaternary)

~130 Aromatic (CH)

~129 Aromatic (CH)

~128 Aromatic (CH)

~126 Cβ (Olefinic, adjacent to carbonyl)
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Note: These are approximate chemical shift values. Quaternary carbons typically show lower

intensity peaks.

Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorptions for the carbonyl and alkene functional

groups.

Table 4: IR Spectroscopy Data for (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one

Frequency (cm⁻¹) Description

~1650 C=O stretch (conjugated ketone)

~1600, ~1580 C=C stretch (alkene and aromatic)

~980 C-H bend (trans-alkene)

Mass Spectrometry
The mass spectrum of the diphenyl derivative shows a prominent molecular ion peak.

Table 5: Mass Spectrometry Data for (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one

m/z Relative Intensity Putative Fragment

234 High [M]⁺ (Molecular Ion)

233 High [M-H]⁺

205 Moderate [M-CHO]⁺

131 High [C₉H₇O]⁺

103 High [C₇H₅O]⁺

77 High [C₆H₅]⁺

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1670793?utm_src=pdf-body
https://www.benchchem.com/product/b1670793?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following are detailed, generalized methodologies for the key spectroscopic techniques

cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR

Sample Preparation: Accurately weigh 5-20 mg of the sample for ¹H NMR or 20-50 mg for

¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).[2] The solution should be homogeneous.

Filtration: Filter the solution through a pipette with a small plug of glass wool directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.[3]

Spectrometer Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity, which maximizes signal resolution.

Tune and match the probe for the nucleus being observed (¹H or ¹³C).

Data Acquisition:

Set the appropriate acquisition parameters, including the number of scans, spectral width,

and relaxation delay. For quantitative ¹³C NMR, a longer relaxation delay and inverse-

gated decoupling are necessary to suppress the Nuclear Overhauser Effect (NOE).[4][5]

Acquire the free induction decay (FID) data.

Data Processing:

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

Phase the spectrum to ensure all peaks have a pure absorption lineshape.

Perform baseline correction.
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Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FTIR for Liquids

Blank Spectrum: Record a background spectrum of the clean ATR crystal. This will be

subtracted from the sample spectrum.

Sample Application: Place a small drop of the liquid sample directly onto the surface of the

ATR crystal.

Data Acquisition: Acquire the infrared spectrum. The IR beam will penetrate a short distance

into the sample.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a

soft tissue.

Transmission IR for Liquids (Neat Sample)

Sample Preparation: Place one to two drops of the neat liquid sample onto the surface of a

polished salt plate (e.g., NaCl or KBr).[6]

Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread

into a thin film between the plates.[6]

Data Acquisition: Place the assembled plates in the spectrometer's sample holder and

acquire the spectrum.

Cleaning: Disassemble the plates and clean them thoroughly with a dry solvent like

isopropanol. Store the plates in a desiccator.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
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Sample Introduction: Introduce a small amount of the volatile sample into the mass

spectrometer, typically via a direct insertion probe or a gas chromatograph (GC). The sample

is vaporized in a high vacuum environment.[7]

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons

(typically 70 eV).[8] This causes the molecules to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Spectrum Generation: A mass spectrum is generated, plotting the relative abundance of ions

as a function of their m/z ratio.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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General Workflow for Spectroscopic Analysis
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Data Acquisition

Data Processing
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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